molecular formula C10H17F2NO3 B2770063 tert-butyl (3S)-4,4-difluoro-3-hydroxypiperidine-1-carboxylate CAS No. 1620656-08-7

tert-butyl (3S)-4,4-difluoro-3-hydroxypiperidine-1-carboxylate

Cat. No.: B2770063
CAS No.: 1620656-08-7
M. Wt: 237.247
InChI Key: WMSNGRGUQYKMEF-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “tert-butyl (3S)-4,4-difluoro-3-hydroxypiperidine-1-carboxylate” is a derivative of piperidine, which is a widely used chemical structure in medicinal chemistry . The tert-butyl group is a common protecting group in organic chemistry, often used in peptide synthesis .


Molecular Structure Analysis

The compound contains a piperidine ring, which is a six-membered ring with one nitrogen atom. The stereochemistry at the 3rd position is indicated as S, which means that the substituents on this carbon atom are arranged in a counterclockwise direction when viewed from the direction such that the lowest priority group is behind .


Chemical Reactions Analysis

The tert-butyl group can be removed under acidic conditions, a process known as deprotection . The presence of the fluorine atoms might influence the reactivity of the compound, as fluorine is highly electronegative.


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For instance, the presence of fluorine atoms could increase the compound’s stability and affect its interactions with other molecules due to the high electronegativity of fluorine .

Scientific Research Applications

Synthesis and Chemical Properties

The compound tert-butyl (3S)-4,4-difluoro-3-hydroxypiperidine-1-carboxylate and its derivatives are pivotal in various synthetic organic chemistry applications. For instance, its use in the stereoselective synthesis of substituted tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylate derivatives highlights its role in producing cis and trans isomers with high specificity, illustrating its importance in the field of organic synthesis and medicinal chemistry research (Boev et al., 2015). Similarly, its involvement in the unprecedented cascade of reactions leading to pipecolic acid derivatives underlines its utility in synthesizing complex organic molecules (Purkayastha et al., 2010).

Application in Molecular Synthesis

The synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate demonstrates its use as a scaffold for the preparation of substituted piperidines, showcasing the adaptability of this compound in generating diverse molecular architectures for potential pharmacological activities (Harmsen et al., 2011). Moreover, its role as an intermediate in the synthesis of novel protein tyrosine kinase Jak3 inhibitors emphasizes its significance in the development of therapeutic agents (Chen Xin-zhi, 2011).

Novel Synthetic Approaches

Research on the vinylfluoro group as an acetonyl cation equivalent for the stereoselective synthesis of 6-substituted 4-hydroxy pipecolic acid derivatives highlights innovative approaches to molecular synthesis using this compound. This work demonstrates the creative strategies employed by chemists to harness the unique properties of this compound for complex molecular construction (Purkayastha et al., 2010).

Advanced Chemical Transformations

The development of new chiral bicyclic 3-hydroxypiperidines from β-amino alcohols through high diastereoselective ring expansion showcases the advanced chemical transformations achievable with the use of this compound and its related compounds. These transformations are critical for producing stereochemically rich compounds for pharmaceutical applications (Wilken et al., 1997).

Mechanism of Action

Without specific context, it’s challenging to predict the exact mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on its interactions with biological targets in the body .

Safety and Hazards

As with any chemical, handling “tert-butyl (3S)-4,4-difluoro-3-hydroxypiperidine-1-carboxylate” would require appropriate safety measures. While specific safety data for this compound isn’t available, tert-butyl compounds can be flammable and may cause eye irritation .

Future Directions

The future directions for research on this compound would depend on its intended application. If it’s a potential drug, further studies could involve in-depth biological testing and eventually clinical trials. If it’s a new synthetic reagent, future work could explore its utility in various chemical transformations .

Properties

IUPAC Name

tert-butyl (3S)-4,4-difluoro-3-hydroxypiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17F2NO3/c1-9(2,3)16-8(15)13-5-4-10(11,12)7(14)6-13/h7,14H,4-6H2,1-3H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMSNGRGUQYKMEF-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC([C@H](C1)O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.